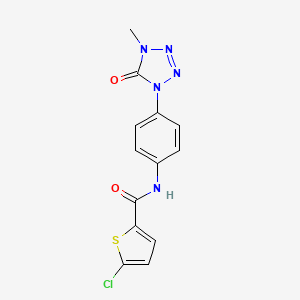

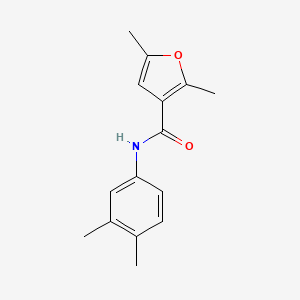

5-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride . The process involves the use of (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Molecular Structure Analysis

The molecular structure of this compound includes a 5-chlorothiophene-2-carboxamide moiety and a morpholinone moiety . The interaction of these two moieties is crucial for the compound’s high affinity and potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The key reaction is the formation of the oxazolidinone ring, which is crucial for the compound’s activity as a factor Xa inhibitor .Aplicaciones Científicas De Investigación

Antithrombotic Agent

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is a direct factor Xa inhibitor , which means it can prevent blood clots from forming in the body.

Antiviral Activity

Compounds similar to this one have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that it could potentially be used in the development of antiviral drugs.

Anti-inflammatory Activity

Indole derivatives, which have a similar structure to this compound, have demonstrated anti-inflammatory properties . This could potentially be applied in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have also shown anticancer properties . This suggests that this compound could potentially be used in cancer treatment.

Antimicrobial Activity

Compounds similar to this one have demonstrated antimicrobial properties . This could potentially be used in the development of new antibiotics.

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties . This suggests that this compound could potentially be used in the treatment of diabetes.

Mecanismo De Acción

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .

Mode of Action

The compound acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing the conversion of prothrombin to thrombin, a critical step in the coagulation cascade . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this disruption include a reduction in thrombin generation and fibrin clot formation, ultimately leading to an antithrombotic effect .

Result of Action

The molecular effect of the compound’s action is the inhibition of Factor Xa activity, which leads to a decrease in thrombin generation . On a cellular level, this results in a reduction in platelet aggregation and fibrin clot formation, thereby preventing thrombosis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can potentially affect its action

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2S/c1-18-13(21)19(17-16-18)9-4-2-8(3-5-9)15-12(20)10-6-7-11(14)22-10/h2-7H,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJNIXPBKLOYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2968524.png)

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2968531.png)

![6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2968532.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2968543.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)